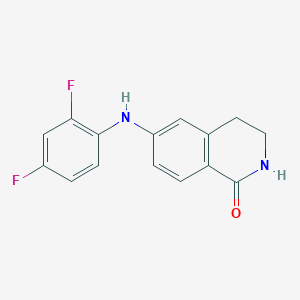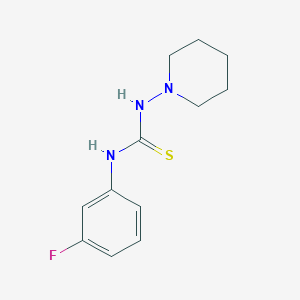
5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features both indazole and isoindolinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one typically begins with the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate (80%) under reflux conditions to yield 5-bromo-1H-indazol-3-amine . This intermediate is then subjected to further reactions to form the final compound. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole Derivatives: Compounds such as 1H-indazole-3-amine and its derivatives share structural similarities and exhibit similar biological activities.
Isoindolinone Derivatives: These compounds also share a similar core structure and are studied for their pharmacological properties.
Uniqueness
5-Bromo-2-(1H-indazol-6-yl)-2,3-dihydro-1H-isoindol-1-one is unique due to the combination of indazole and isoindolinone moieties, which may confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
918331-68-7 |
|---|---|
Formule moléculaire |
C15H10BrN3O |
Poids moléculaire |
328.16 g/mol |
Nom IUPAC |
5-bromo-2-(1H-indazol-6-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H10BrN3O/c16-11-2-4-13-10(5-11)8-19(15(13)20)12-3-1-9-7-17-18-14(9)6-12/h1-7H,8H2,(H,17,18) |
Clé InChI |
HBUHQCVZFROFRC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC4=C(C=C3)C=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)

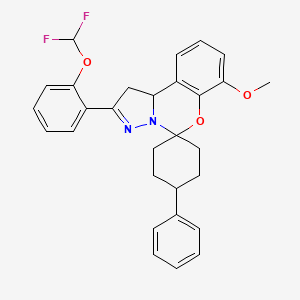

![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
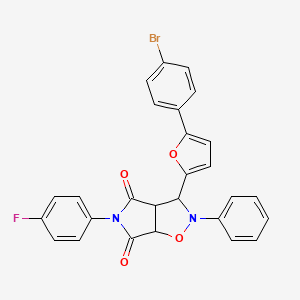
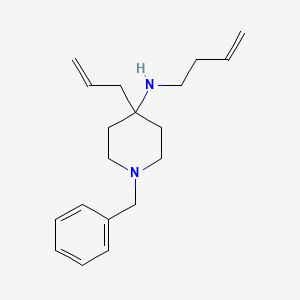
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
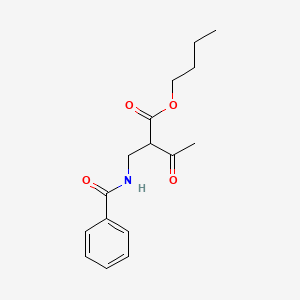
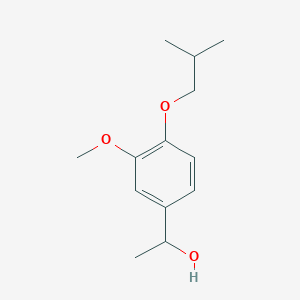
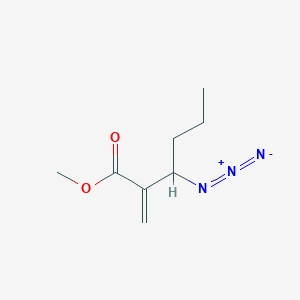
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
